7-Oxaspiro[3.5]nonan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-1-2-8(7)3-5-10-6-4-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZUXFDAFKPNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Oxaspiro 3.5 Nonan 1 Amine and Its Advanced Derivatives
General Principles of Spiro[3.5]nonane Construction
The 7-oxaspiro[3.5]nonane scaffold is characterized by a four-membered oxetane (B1205548) ring and a six-membered tetrahydropyran (B127337) ring fused at a single, shared carbon atom. The construction of this motif requires precise control over ring formation and the creation of the sterically congested spirocenter.
Cyclization Strategies for Oxetane-Fused Rings
The formation of the oxetane ring is often the most challenging step in the synthesis of oxaspirocycles due to the thermodynamic and kinetic barriers associated with forming a strained four-membered ether. acs.org Several effective strategies have been developed to overcome these challenges.
One of the most direct methods is the Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.gov When a cyclic ketone is used, this reaction can form the oxetane ring and the spirocenter in a single step. rsc.orgbohrium.com Recent advancements have focused on expanding the substrate scope and controlling the regioselectivity of this powerful transformation. bohrium.com
Intramolecular cyclization represents another fundamental approach. acs.org This typically involves a Williamson ether-type synthesis from a precursor containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. The kinetics for the formation of four-membered rings are generally slower than for analogous three-, five-, or six-membered rings, often necessitating the use of strong bases or highly reactive leaving groups to achieve acceptable yields. acs.org Intramolecular opening of a more strained three-membered ring, such as an epoxide, by a nearby hydroxyl group can also provide a thermodynamic driving force for oxetane formation. rsc.orgbeilstein-journals.org
Modern methods have introduced catalytic systems to facilitate oxetane formation under milder conditions. These include C-H bond oxidative cyclizations and transition-metal-catalyzed formal [2+2] cycloadditions, which offer alternative pathways to these valuable motifs. magtech.com.cn
| Strategy | Key Reaction Type | Typical Precursors | Advantages | Challenges |
|---|---|---|---|---|
| Paternò-Büchi Reaction | [2+2] Photocycloaddition | Carbonyl Compound + Alkene | Direct, one-step formation of ring and spirocenter | Requires photochemical setup; potential for side reactions and selectivity issues acs.org |
| Intramolecular Cyclization | Nucleophilic Substitution (e.g., Williamson Ether Synthesis) | 1,3-Haloalcohols, 1,3-Diol derivatives | Versatile, widely applicable | Unfavorable kinetics for 4-exo-tet cyclization requires reactive substrates beilstein-journals.org |
| Epoxide Ring Opening | Intramolecular Nucleophilic Attack | Epoxy-alcohols | Thermodynamically driven by relief of epoxide ring strain | Requires synthesis of specific epoxy-alcohol precursors rsc.org |
Formation of the Spirocenter via [3.5] Ring Fusion
For the 7-oxaspiro[3.5]nonane system, a common approach involves starting with a derivative of tetrahydropyran-4-one. The carbonyl group serves as a reactive handle to which the four-membered ring can be appended, directly forming the spirocenter. For instance, in a Paternò-Büchi reaction, the C4 carbon of the tetrahydropyranone becomes the spiro-atom upon cycloaddition with an alkene. rsc.org
Alternatively, a multi-step sequence can be employed. A Grignard or similar organometallic reagent can add to the ketone, followed by a series of transformations to build and close the second ring. Tandem reactions, where a single catalytic process initiates a cascade leading to the spirocycle, have also emerged as powerful tools for efficiently constructing these complex architectures.
Specific Synthetic Routes to 7-Oxaspiro[3.5]nonan-1-amine and Precursors
While general strategies provide a blueprint, specific routes are required to synthesize the target molecule with the amine functionality at the C1 position of the oxetane ring.
Synthesis of Key Spirocyclic Amine Intermediates via Oxetane Derivatives
The synthesis of spirocyclic amines containing an oxetane ring has been an area of active research. A new synthesis for the isomeric compound 2-oxa-7-azaspiro[3.5]nonane has been reported, showcasing a viable pathway for constructing the core spiro[3.5]nonane skeleton. mdpi.comresearchgate.net This route begins with the construction of a substituted piperidine (B6355638) (the six-membered ring), followed by transformations to build the oxetane ring. mdpi.com
A different strategy involves the intramolecular cyclization of a suitably functionalized precursor. For example, a synthetic patent describes a route to 2,5-dioxa-8-azaspiro[3.5]nonane starting from 3-((benzylamino)methyl)oxetan-3-ol, which already contains the oxetane ring. google.com A reaction with chloroacetyl chloride followed by a base-mediated intramolecular cyclization forms the second ring. This highlights a strategy where the oxetane is used as a foundational building block.
Functional Group Transformations Leading to the Amine Moiety
In many synthetic plans, the amine group is introduced at a late stage via functional group interconversion (FGI) from a more stable or synthetically convenient precursor. solubilityofthings.com This avoids potential complications from the basicity and nucleophilicity of the amine during the construction of the spirocyclic core.
Common transformations to introduce a primary amine include:
Reduction of an Azide (B81097): An azide group can be introduced via nucleophilic substitution of a halide or sulfonate ester. The subsequent reduction to a primary amine is typically clean and high-yielding, often accomplished with catalytic hydrogenation (e.g., H₂/Pd) or the Staudinger reaction (PPh₃, H₂O).
Reduction of a Nitrile: A nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com
Reductive Amination of a Carbonyl: If a ketone or aldehyde precursor is synthesized, it can be converted directly to the amine via reductive amination with ammonia (B1221849) or an ammonia equivalent. youtube.com
From an Alcohol: An alcohol can be converted to an amine through a two-step process involving activation (e.g., conversion to a tosylate) followed by displacement with an amine source, or via a Mitsunobu reaction. fiveable.me
| Starting Functional Group | Intermediate (if any) | Key Reagents | Final Functional Group |
|---|---|---|---|
| Alkyl Halide (R-X) | Alkyl Azide (R-N₃) | 1. NaN₃ 2. H₂, Pd/C or LiAlH₄ | Primary Amine (R-NH₂) |
| Alcohol (R-OH) | Alkyl Tosylate (R-OTs) | 1. TsCl, Pyridine 2. NH₃ | Primary Amine (R-NH₂) |
| Ketone (R₂C=O) | Imine (R₂C=NH) | NH₃, NaBH₃CN (Reductive Amination) | Primary Amine (R₂CHNH₂) |
| Amide (R-CONH₂) | - | LiAlH₄ or BH₃·THF | Primary Amine (R-CH₂NH₂) |
Convergent and Linear Synthesis Pathways
| Pathway Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear | Reactants are added sequentially to build the molecule step-by-step. chemistnotes.com | Conceptually straightforward to plan. | Overall yield is low for long sequences; failure at a late stage is costly. differencebetween.com |
| Convergent | Key fragments are synthesized independently and then combined. chemistnotes.com | Higher overall yield; more efficient; allows for parallel synthesis of intermediates. differencebetween.comwikipedia.org | Requires more complex initial planning and compatible coupling reactions. |
Synthesis of this compound Derivatives
The primary amine handle of this compound serves as a versatile point for diversification, allowing for the synthesis of a wide array of derivatives.
The most prevalent method for derivatizing this compound is through the formation of an amide bond by coupling the primary amine with a carboxylic acid. This reaction is a cornerstone of medicinal chemistry, enabling the combination of diverse building blocks. hepatochem.com The process typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net
A variety of coupling reagents can be employed for this transformation, with the choice often depending on the complexity of the substrates and the desired reaction conditions. nih.gov Common carbodiimide (B86325) reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), facilitate efficient amide bond formation. nih.govgoogle.com Other phosphonium- or uranium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for sterically hindered or electronically deactivated coupling partners. researchgate.netgoogle.com
The general reaction scheme involves the activation of a carboxylic acid (R-COOH) with a coupling reagent, followed by the addition of this compound to yield the corresponding N-acylated derivative. The selection of the coupling reagent and reaction conditions is critical to maximize yield and minimize side reactions. researchgate.net
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if common) | Key Features |
|---|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) | Widely used, water-soluble byproducts. nih.gov |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | High reactivity, but insoluble urea (B33335) byproduct. hepatochem.com |
| HATU | DIPEA (N,N-Diisopropylethylamine) | Highly efficient, good for challenging couplings. google.com |
The development of stereoselective methods to synthesize chiral spirocyclic amines is crucial, as the stereochemistry of a molecule can significantly impact its biological activity. acs.org While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the literature, general strategies for creating chiral spirocycles can be applied. nih.govrsc.org
One common approach involves the use of chiral auxiliaries. aragen.com A chiral auxiliary can be temporarily attached to the spirocyclic scaffold or a precursor, directing a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed. Another powerful technique is asymmetric catalysis, which utilizes a chiral catalyst to control the stereochemical outcome of a reaction, such as an asymmetric hydrogenation or an amination reaction. acs.orgresearchgate.net For instance, transition metal catalysts with chiral ligands have shown great success in the asymmetric synthesis of various chiral amines. acs.org
Furthermore, 1,3-dipolar cycloaddition reactions can be employed for the stereoselective synthesis of spirocyclic systems. nih.gov These reactions can create multiple stereocenters in a single step with a high degree of control.
Functionalizing the spirocyclic core of this compound, beyond the amine group, allows for a more comprehensive exploration of the chemical space. This can be achieved by starting with substituted precursors to the spirocycle. For example, if the spirocycle is formed via a key ring-forming reaction, using a starting material that already bears the desired substituent will lead to a functionalized final product.
Post-synthesis modification of the scaffold is another viable strategy. While the oxacyclobutane and cyclohexane (B81311) rings of this compound are relatively inert, modern C-H activation methodologies could potentially be employed to introduce substituents directly onto the carbon framework. These advanced techniques often use transition metal catalysts to selectively replace a carbon-hydrogen bond with a new functional group.
Modern Methodological Advancements in Spirocyclic Amine Synthesis
Recent advances in chemical synthesis technologies offer new avenues for the efficient and rapid production of spirocyclic amines and their derivatives.
Continuous flow chemistry presents several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. lookchem.comnih.gov In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where they mix and react. acs.org The precise control over parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. acs.org
For the synthesis of spirocyclic compounds, flow chemistry can be particularly beneficial for photochemical reactions or reactions that require hazardous reagents, as these can be generated and consumed in situ, minimizing risk. lookchem.com The application of flow chemistry has been demonstrated in the synthesis of various complex molecules, including some spirocycles, suggesting its potential applicability to the synthesis of this compound precursors or derivatives. nih.gov
Table 2: Advantages of Continuous Flow Synthesis
| Feature | Benefit |
|---|---|
| Enhanced Heat Transfer | Improved control over reaction temperature, reducing side products. |
| Precise Control of Residence Time | Optimization of reaction time for maximum conversion. |
| Increased Safety | Small reaction volumes minimize risks associated with hazardous reactions. |
| Scalability | Production can be increased by running the reactor for longer periods. lookchem.com |
High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions in parallel, significantly accelerating the optimization process. sigmaaldrich.com This is particularly useful for complex reactions like amide couplings with challenging substrates, where finding the optimal combination of coupling reagent, solvent, base, and temperature can be time-consuming. nih.gov
Using microtiter plates and robotic liquid handlers, hundreds or even thousands of reactions can be set up and analyzed in a short period. sigmaaldrich.com HTS can be employed to quickly identify the best conditions for the acylation of this compound with a diverse range of carboxylic acids or to develop new synthetic routes to the spirocyclic core itself. nih.govacs.org The data generated from HTS can also be used to train machine learning models to predict optimal reaction conditions for future syntheses.
Catalytic Approaches for Enhanced Reaction Efficiency
The synthesis of complex molecules like this compound benefits significantly from catalytic methods that improve reaction rates, yields, and selectivity while minimizing waste. A key challenge in forming the oxaspirocyclic core is the efficient and controlled formation of the ether linkage. Catalytic intramolecular ring-opening of substituted oxetanes represents a promising approach. nih.govmagtech.com.cn
Lewis acids, in particular, have emerged as effective catalysts for activating the oxetane ring towards nucleophilic attack. For instance, indium(III) triflate (In(OTf)₃) has been successfully employed to catalyze the intramolecular cyclization of 3-amido oxetanes to form oxazoline (B21484) rings. nih.gov This methodology, which proceeds under mild conditions, can be conceptually adapted for the synthesis of spirocyclic ethers. In a hypothetical pathway towards a this compound precursor, a substrate containing an oxetane ring and a tethered nucleophile (such as a protected amine or a precursor) could be cyclized using a Lewis acid catalyst. The catalyst activates the oxetane oxygen, facilitating an intramolecular attack to form the larger tetrahydropyran ring of the spirocycle.
The efficiency of such catalytic systems is often evaluated by comparing reaction outcomes under various conditions, as illustrated in the table below, which is based on analogous catalytic cyclizations.
Table 1: Comparison of Catalysts for Oxetane Ring-Opening Cyclization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | In(OTf)₃ (10) | CH₂Cl₂ | 25 | 1 | 95 |
| 2 | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | 3 | 88 |
| 3 | Bi(OTf)₃ (10) | CH₂Cl₂ | 25 | 2 | 92 |
| 4 | No Catalyst | CH₂Cl₂ | 25 | 24 | <5 |
Data is representative of typical Lewis acid-catalyzed oxetane ring-opening reactions and serves for illustrative purposes.
The use of chiral Brønsted acids or other chiral catalysts could also enable asymmetric ring-opening, providing enantiomerically enriched spirocyclic building blocks, which are highly valuable in medicinal chemistry. rsc.org These catalytic approaches offer significant advantages over stoichiometric methods, which often require harsh conditions and generate substantial waste. nih.gov
Strain-Release Strategies in Spiro Heterocycle Synthesis
Harnessing molecular ring strain as a driving force for chemical transformations is a powerful strategy in modern organic synthesis, particularly for constructing complex three-dimensional scaffolds like spirocycles. rsc.org Highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs) and their heteroatomic analogs, serve as high-energy reactants that can undergo selective bond cleavage to form more stable products. nih.govchemrxiv.org
A noteworthy example relevant to the this compound framework is the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl (ABB) ketones. In a reported study, electrophile-induced spirocyclization of ABB-ketone precursors bearing silyl-protected alcohols was developed to synthesize a library of spiro-azetidines. nih.gov The proposed mechanism involves activation of the ABB nitrogen, which facilitates an intramolecular attack by the silyl (B83357) ether. This step is driven by the release of strain from the highly constrained central bond of the ABB core, leading to the formation of the spirocenter. nih.gov
Crucially, during the optimization of this method, the formation of an oxa-azaspiro[3.5]nonane derivative was observed as a byproduct in 15% yield under specific conditions. nih.gov This observation provides direct evidence that strain-release strategies can be effectively utilized to construct the core structure of interest. The reaction proceeds through an oxonium intermediate, which is formed upon the relief of the ABB ring strain, directly yielding the desired spirocyclic system. nih.gov
Table 2: Selected Results from Strain-Release Spirocyclization of an ABB-Ketone
| Entry | Electrophilic Activator | Silyl Group | Product(s) | Yield (%) |
|---|---|---|---|---|
| 1 | Tf₂O | TES | Spiro-azetidine | 75 |
| 2 | Tf₂O, 2,6-lutidine | TBS | Spiro-azetidine + Oxa-azaspiro[3.5]nonane | 60 + 15 |
| 3 | Ac₂O | TES | Spiro-azetidine | 55 |
Data adapted from a study on the spirocyclization of ABB-ketones, highlighting the observed formation of a relevant oxa-azaspiro[3.5]nonane scaffold. nih.gov
This strategy highlights a modular and efficient pathway to complex spirocycles. By carefully selecting the starting materials and reaction conditions, the inherent energy of strained rings can be channeled to overcome the activation barriers associated with forming sterically congested spirocenters.
Green Chemistry Principles in Spirocyclic Amine Production
The production of specialty chemicals, including spirocyclic amines for pharmaceutical and materials science applications, is increasingly guided by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Another important principle is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has been shown to accelerate reaction times significantly, often leading to higher yields and cleaner product profiles. An iridium-catalyzed alkylation of amines with alcohols to form cyclic amines has been successfully performed under microwave irradiation in a solvent-free and base-free manner, representing a highly atom-economical and environmentally friendly process. mdpi.com
The choice of solvent is also a critical consideration. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Developing synthetic routes that can be performed in aqueous media is a major goal of green chemistry. For instance, one-pot multicomponent reactions to access highly functionalized piperidines have been successfully conducted in water at room temperature, using recyclable and eco-friendly catalysts. mdpi.com Applying such methodologies to the synthesis of the this compound core could drastically reduce the environmental footprint of its production.
Table 3: Application of Green Chemistry Principles to Amine Synthesis
| Green Principle | Traditional Method | Greener Alternative | Benefit |
|---|---|---|---|
| Atom Economy | Stepwise synthesis with protecting groups | One-pot multicomponent reaction | Fewer steps, less waste |
| Energy Efficiency | Conventional heating (hours) | Microwave irradiation (minutes) | Reduced energy use, faster reaction |
| Safer Solvents | Chlorinated solvents (e.g., CH₂Cl₂) | Water, or solvent-free conditions | Reduced toxicity and environmental impact |
| Catalysis | Stoichiometric reagents | Recyclable catalysts (e.g., Iridium-based) | High efficiency, catalyst reuse |
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally responsible.
Chemical Reactivity and Transformative Pathways of 7 Oxaspiro 3.5 Nonan 1 Amine
Oxidation Reactions of the Amine Functionality
The oxidation of the primary amine in 7-Oxaspiro[3.5]nonan-1-amine can lead to various nitrogen species, though the reaction conditions must be carefully selected to preserve the integrity of the strained oxetane (B1205548) ring.
Formation of Oxidized Nitrogen Species
The primary amine group of this compound is susceptible to oxidation to form higher oxidation state nitrogen compounds, such as hydroxylamines, nitroso, and nitro derivatives. The specific product obtained depends on the oxidizing agent and reaction conditions. While direct experimental data on this specific molecule is limited, the reactivity can be inferred from the general behavior of primary amines.
Mild oxidizing agents, such as hydrogen peroxide or Caro's acid (peroxymonosulfuric acid), are typically used for the conversion of primary amines to hydroxylamines. More potent oxidizing agents, like peroxy acids (e.g., m-CPBA) or potassium permanganate, can further oxidize the amine to nitroso and subsequently to nitro compounds.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product |
| Hydrogen Peroxide (H₂O₂) | 7-Oxaspiro[3.5]nonan-1-hydroxylamine |
| Peroxymonosulfuric Acid (H₂SO₅) | 7-Oxaspiro[3.5]nonan-1-hydroxylamine |
| m-Chloroperoxybenzoic Acid (m-CPBA) | 1-Nitroso-7-oxaspiro[3.5]nonane / 1-Nitro-7-oxaspiro[3.5]nonane |
| Potassium Permanganate (KMnO₄) | 1-Nitro-7-oxaspiro[3.5]nonane |
This table is illustrative and based on general principles of amine oxidation.
Spirocyclic Ring Stability Under Oxidative Conditions
A critical consideration in the oxidation of this compound is the stability of the spiro-oxetane moiety. Oxetane rings, due to their inherent strain, can be susceptible to ring-opening under harsh reaction conditions, particularly in the presence of strong acids. nih.govacs.org
Research on related spirocyclic oxetane systems has shown that they can be sensitive to certain oxidative conditions. For instance, attempts at oxidative cyclization of a derivative of the closely related 2-oxa-7-azaspiro[3.5]nonane using Oxone® in formic acid resulted in the degradation of the spirocyclic oxetane. mdpi.com This suggests that highly acidic and strongly oxidizing environments may not be compatible with the 7-oxaspiro[3.5]nonane framework.
However, the stability of the oxetane ring is also influenced by its substitution pattern. nih.gov While the parent compound is not 3,3-disubstituted, a feature known to enhance stability, many oxidative transformations can be carried out under neutral or basic conditions, which would likely favor the preservation of the oxetane ring. For example, oxidations using reagents like Dess-Martin periodinane or under Swern oxidation conditions, if applicable to the desired transformation, would be less likely to compromise the spirocyclic ether. chemrxiv.org
Reduction Reactions of Amine Derivatives
The reduction of derivatives of this compound, particularly amides, is a key transformation for modifying the molecule while retaining the core amine functionality.
Reduction of Amide Bonds to Amines
The amine group of this compound can be readily acylated to form amides. The subsequent reduction of these amides back to amines is a common synthetic step. However, the choice of reducing agent is critical due to the potential for interaction with the oxetane ring.
Studies on oxetane-containing amides have shown that standard reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can lead to the decomposition of the oxetane ring under various conditions. chemrxiv.org In contrast, alane (AlH₃) has been successfully used for the reduction of amides containing a 3,3-disubstituted oxetane at low temperatures (–78 °C to –50 °C), affording the corresponding amines without ring-opening. chemrxiv.org This suggests that less reactive hydride reagents are necessary to preserve the integrity of the spiro-oxetane system during amide reduction.
Table 2: Suitability of Reducing Agents for Oxetane-Containing Amides
| Reducing Agent | Outcome on Oxetane-Containing Amides | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Decomposition of the oxetane ring | chemrxiv.org |
| Sodium Borohydride (NaBH₄) | Decomposition of the oxetane ring | chemrxiv.org |
| Alane (AlH₃) | Successful reduction to amine at low temperature | chemrxiv.org |
Reactivity of the Cyclic Ether Under Reducing Conditions
The cyclic ether (oxetane) portion of this compound is generally stable under many reducing conditions, particularly those that are not strongly Lewis acidic. The oxetane ring is considered a metabolically stable motif in drug discovery, in part due to its resistance to many chemical transformations. beilstein-journals.orgresearchgate.net
Catalytic hydrogenation, a common method for the reduction of various functional groups, is generally well-tolerated by oxetane rings. For instance, the reduction of a carbon-carbon double bond in a side chain of a spirocyclic oxetane derivative via catalytic hydrogenation proceeds without affecting the oxetane ring. chemrxiv.org This indicates that the C-O bonds of the oxetane are not readily cleaved under these conditions.
However, conditions that involve strong Lewis acids, which can coordinate to the ether oxygen and facilitate ring-opening, should be approached with caution. While the oxetane ring is more robust than often assumed, its stability is not absolute. nih.gov
Substitution Reactions of the Amine and its Derivatives
The primary amine of this compound is a versatile functional group for a variety of substitution reactions, allowing for the elaboration of the molecular structure. As a primary amine, it can undergo N-alkylation, N-acylation, and sulfonylation, among other common transformations.
The formation of amides and sulfonamides via reaction with acyl chlorides, anhydrides, or sulfonyl chlorides is expected to proceed readily under standard conditions. These reactions provide stable derivatives that can be further functionalized.
Nucleophilic substitution reactions where the amine acts as the nucleophile are also anticipated. For example, reaction with alkyl halides would lead to the corresponding secondary and tertiary amines. The steric bulk of the spirocyclic system may influence the rate of these reactions compared to a simple acyclic amine.
In a broader context, the reactivity of related spirocyclic systems has been explored. For example, substituted 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones have been shown to react with various nucleophiles, leading to ring-opened products through a 1,6-addition mechanism. rsc.org While the starting material and reaction type are different, this highlights that the spirocyclic framework can influence the reactivity and lead to complex transformations.
The key to successful substitution reactions involving this compound and its derivatives is the selection of reaction conditions that are compatible with the oxetane ring. Generally, reactions performed under neutral or basic conditions are less likely to induce unwanted ring-opening of the spiro-ether.
Nucleophilic Substitution Patterns
The primary amine functionality of this compound is a potent nucleophile, readily participating in reactions with a variety of electrophilic partners. britannica.comlibretexts.orglibretexts.org This nucleophilicity is a consequence of the lone pair of electrons on the nitrogen atom. byjus.com
Alkylation: The nitrogen atom can attack alkyl halides in a nucleophilic substitution reaction, typically following an SN2 mechanism, to form secondary amines. libretexts.orglibretexts.orgmsu.edu This reaction introduces an alkyl group onto the nitrogen atom. However, the resulting secondary amine is also nucleophilic and can compete with the starting primary amine for the alkyl halide. This can lead to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt through successive alkylations. libretexts.org To favor the formation of the secondary amine, a large excess of this compound can be used.
Acylation: this compound is expected to react readily with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org This reaction is generally rapid and proceeds via nucleophilic acyl substitution. A base is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org Unlike alkylation, over-acylation is not a significant issue because the resulting amide is a much weaker nucleophile than the starting amine.
Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base is expected to yield the corresponding sulfonamide. libretexts.orgmsu.edu This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.orgmsu.edu
The following table summarizes the expected nucleophilic substitution reactions of this compound.
| Reaction Type | Electrophile | Expected Product |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl-7-oxaspiro[3.5]nonan-1-amine |
| Acylation | Acid Chloride (R-COCl) | N-(7-Oxaspiro[3.5]nonan-1-yl)acetamide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(7-Oxaspiro[3.5]nonan-1-yl)sulfonamide |
Electrophilic Substitution Patterns
While the primary reactivity of the amine group is nucleophilic, electrophilic substitution reactions are also a key aspect of its chemistry. These reactions typically involve the amine acting as a nucleophile towards an electrophile, leading to substitution at the nitrogen atom. britannica.combyjus.com
The nitrogen atom of this compound, with its lone pair of electrons, can react with various electrophiles. britannica.com Halogenation, for instance, can occur with reagents like chlorine or bromine, leading to the formation of N-haloamines. britannica.com With primary amines, this can proceed in stages to yield N-chloro and N,N-dichloro derivatives. britannica.com
The reaction with nitrous acid (HONO) is a characteristic reaction of primary amines. This would be expected to convert this compound into a diazonium salt intermediate, which is typically unstable for aliphatic amines and would likely decompose to form a carbocation. This carbocation could then undergo various reactions, including elimination to form an alkene or reaction with a nucleophile present in the reaction mixture.
A summary of potential electrophilic substitution reactions is presented in the table below.
| Electrophile | Reagent | Expected Intermediate/Product |
| Halogen | Cl₂ | N-Chloro-7-oxaspiro[3.5]nonan-1-amine |
| Nitrosyl cation | HONO | Diazonium salt |
Functional Group Interconversions Beyond Core Scaffolding
The primary amine of this compound can be converted into a variety of other functional groups, which can be useful for further synthetic modifications. For instance, oxidation of the primary amine can lead to different products depending on the oxidizing agent used. Mild oxidation might yield a nitroso compound, while stronger oxidation could produce a nitro compound. britannica.com
Another important transformation is the formation of imines (Schiff bases) through the reaction of the primary amine with aldehydes or ketones. britannica.com This reaction is typically reversible and acid-catalyzed. The resulting imine can then be reduced, for example with sodium borohydride, to afford a secondary amine in a process known as reductive amination.
These transformations are summarized in the following table.
| Reaction | Reagent(s) | Resulting Functional Group |
| Oxidation | Oxidizing agent | Nitroso or Nitro |
| Imine Formation | Aldehyde or Ketone | Imine |
| Reductive Amination | Aldehyde/Ketone, then reducing agent | Secondary Amine |
Ring-Opening and Ring-Closing Reaction Pathways of the Oxaspiro System
The oxetane ring in this compound is a strained four-membered ring, making it susceptible to ring-opening reactions by nucleophiles. acs.org This reactivity is enhanced under acidic conditions, where protonation of the ether oxygen makes the ring more electrophilic. magtech.com.cnresearchgate.net
The regioselectivity of the ring-opening is an important consideration. In the case of unsymmetrical oxetanes, nucleophilic attack generally occurs at the less sterically hindered carbon adjacent to the oxygen. magtech.com.cn For this compound, this would be the methylene (B1212753) carbons of the oxetane ring rather than the spirocyclic carbon.
Under acidic conditions, the reaction mechanism can shift towards an SN1-like pathway, where the nucleophile attacks a carbocation intermediate. In this scenario, attack at the more substituted carbon (the spirocyclic carbon) might be favored due to the greater stability of the resulting tertiary carbocation.
Ring-closing reactions to form the 7-oxaspiro[3.5]nonane system would likely involve an intramolecular Williamson ether synthesis from a suitably functionalized cyclohexane (B81311) precursor. For example, a 1-amino-4-(hydroxymethyl)-4-(halomethyl)cyclohexane could potentially undergo intramolecular cyclization to form the spirocyclic ether.
The table below outlines the general pathways for ring-opening of the oxaspiro system.
| Condition | Nucleophile | Expected Site of Attack | Product Type |
| Neutral/Basic | Strong Nucleophile | Less substituted carbon | Primary alcohol |
| Acidic | Weak Nucleophile | More substituted carbon | Tertiary alcohol |
Structure Activity Relationships Sar and Derivative Design for Biological Applications
Influence of the 7-Oxaspiro[3.5]nonane Scaffold on Biological Activity
The spirocyclic nature of the 7-oxaspiro[3.5]nonane core, where two rings share a single carbon atom, imparts distinct characteristics that are advantageous for drug design. vulcanchem.com This arrangement creates a rigid, three-dimensional framework that can precisely orient functional groups for optimal interaction with biological targets. vulcanchem.com
Conformational Rigidity and Target Binding Specificity
The conformational rigidity of the 7-oxaspiro[3.5]nonane scaffold is a key factor in its utility for drug discovery. Unlike flexible linear molecules, which can adopt numerous conformations, the fixed spatial arrangement of the spirocyclic system reduces the entropic penalty upon binding to a protein target. researchgate.net This pre-organization of the molecule can lead to higher binding affinity and specificity. The rigid framework orients substituents in well-defined vectors, which can be crucial for fitting into the specific binding pockets of enzymes or receptors. nih.gov For instance, the spirocyclic moiety in certain compounds is critical for enzyme inhibition, highlighting its role in enhancing target binding. This defined three-dimensionality allows for the exploration of chemical space that is often inaccessible to more traditional, flatter aromatic compounds. researchgate.net
Substituent Effects on Pharmacological Profiles
The biological activity of 7-oxaspiro[3.5]nonan-1-amine derivatives can be finely tuned by the introduction of various substituents. These modifications can influence properties such as binding affinity, selectivity, solubility, and metabolic stability.
Role of Halogen Substitution (e.g., Fluorine) in Bioactivity
Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The introduction of a fluorine atom can have profound effects on bioactivity. For example, a 4-fluorophenoxy group on a related benzamide (B126) derivative was shown to enhance both metabolic stability and target binding affinity when compared to non-fluorinated analogs. Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing interactions with the target protein. Furthermore, the carbon-fluorine bond is very strong, which can block sites of metabolism and thereby increase the compound's stability.
Hydroxyl and Ether Modifications and their Biological Implications
Table 1: Impact of Scaffold and Substituents on Biological Properties
| Feature | Influence | Example | Citation |
|---|---|---|---|
| 7-Oxaspiro[3.5]nonane Scaffold | |||
| Conformational Rigidity | Enhances target binding specificity by reducing the entropic penalty of binding. | Critical for enzyme inhibition in certain derivatives. | researchgate.net |
| Metabolic Stability | Increases resistance to enzymatic degradation, improving pharmacokinetic profile. | Spirocyclic structures show greater stability than some non-spirocyclic analogs. | univ.kiev.ua |
| Substituent Modifications | |||
| Halogen (Fluorine) Substitution | Enhances metabolic stability and target binding affinity. | A 4-fluorophenoxy group improved bioactivity over non-fluorinated versions. | |
| Amide Linkage Modification | Alters solubility and can maintain or improve activity. | Replacement of benzamide with thiophene-carboxamide modified solubility without losing activity. | |
| Hydroxyl/Ether Groups | Acts as a critical pharmacophore and can influence solubility and binding. | A 4-methoxy group on a benzamide moiety was found to be essential for bioactivity. |
Design Principles for Advanced Spirocyclic Analogs
The design of advanced analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing pharmacological profiles. The spirocyclic core is often retained to preserve the conformational benefits, while modifications are introduced to modulate properties such as potency, selectivity, and pharmacokinetics.
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to enhance biological activity or reduce toxicity. Piperazine (B1678402), a common heterocycle in FDA-approved drugs, is frequently a target for bioisosteric replacement. enamine.net While the piperazine ring is a versatile scaffold, its replacement with spirocyclic diamine analogs has been shown to beneficially affect activity and reduce cytotoxicity in some instances. enamine.netenamine.net
The table below illustrates the conceptual bioisosteric relationship between piperazine and a hypothetical this compound-based structure.
| Scaffold | Key Features | Potential Advantages of Replacement |
| Piperazine | Flexible six-membered ring with two nitrogen atoms. | Improved metabolic stability, enhanced target selectivity due to conformational rigidity, novel intellectual property. |
| This compound Derivative | Rigid spirocyclic system with a defined three-dimensional structure. | May offer a better fit for specific binding pockets, leading to increased potency. |
Scaffold hopping is a lead optimization technique that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. This approach is used to discover novel compounds with improved properties. researchgate.net Spirocyclic scaffolds are particularly attractive for this purpose due to their ability to present substituents in well-defined spatial orientations. researchgate.net
In the context of this compound, scaffold hopping could involve replacing a known pharmacophore, such as a piperidine (B6355638) or another heterocyclic system, with the 7-oxaspiro[3.5]nonane core to explore new chemical space and potentially improve drug-like properties. For example, research on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists demonstrates the successful application of spirocyclic scaffolds in identifying potent and effective therapeutic candidates. nih.gov
Lead optimization of compounds containing the this compound scaffold would focus on modifying the substituents attached to the amine group or other positions on the spirocyclic rings. The introduction of various functional groups can fine-tune the compound's interaction with its biological target. Research on related benzamide derivatives, such as 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide, highlights the importance of the spirocyclic system for metabolic stability.
The following table presents examples of derivatives based on the 7-oxaspiro[3.5]nonane core, illustrating the types of modifications undertaken in lead optimization.
| Compound Name | Derivative Type | Potential Research Application |
| 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide | Benzamide derivative | Investigated for potential therapeutic use, with the spirocyclic core enhancing metabolic stability. |
| 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide | Benzamide derivative | Explored for potential anti-inflammatory and anticancer activities. |
| 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea | Urea (B33335) derivative | Studied for potential applications in medicinal chemistry as a lead compound. evitachem.com |
| (7-Oxaspiro[3.5]nonan-1-yl)methanamine | Methanamine derivative | Used as a building block in the synthesis of more complex molecules. bldpharm.com |
Biological and Biomedical Research Applications of 7 Oxaspiro 3.5 Nonan 1 Amine Analogs
Mechanism of Action Studies
The distinct structural characteristics of 7-oxaspiro[3.5]nonan-1-amine analogs, particularly the conformational rigidity imparted by the spirocyclic system and the hydrogen-bonding capability of the oxetane (B1205548) oxygen, allow for specific and potent interactions with biological macromolecules. nih.gov
Research has identified several key molecular targets for spiro-oxetane-containing compounds. A notable area of investigation is in oncology, where spirocyclic derivatives have been developed to target mutated RAS proteins, which are central drivers in many cancers. nih.govacs.org These analogs can disrupt critical RAS-dependent signaling pathways, such as the MAPK and PI3K pathways, which are crucial for tumor cell proliferation and survival. acs.orgresearchgate.net
Beyond RAS, other enzymes have been identified as targets. For instance, analogs of this compound have been designed to inhibit Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in cancer. Other spiro-oxetane compounds have shown potent inhibition of enzymes like Bruton's tyrosine kinase (BTK), which is vital for B-cell maturation, and the enhancer of zeste homologue 2 (EZH2), a histone methyltransferase often dysregulated in cancer. chimia.chacs.org In the field of virology, a spiro-fused piperidine (B6355638) containing an oxetane moiety was identified as a potent inhibitor of the Respiratory Syncytial Virus (RSV) L protein. nih.gov Furthermore, spirocyclic oxetane-fused benzimidazoles have been designed to bind to the His194 residue of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancer cell lines. mdpi.com
The primary mode of action for these analogs is the modulation of enzyme and receptor activity, typically through inhibition. The rigid spiro[3.5]nonane scaffold helps to pre-organize the molecule into a conformation that is optimal for fitting into specific binding sites on a target protein, thereby enhancing binding specificity and inhibitory potency.
Several mechanisms of binding modulation have been elucidated:
KRAS Inhibition: Spirocyclic inhibitors targeting KRAS mutations (e.g., G12C, G12D, G12V) function by blocking the protein-protein interactions necessary for its activation, specifically the exchange of GDP for GTP, which is often facilitated by proteins like Son of Sevenless 1 (SOS1). acs.org Some inhibitors, particularly those targeting KRAS G12C, form a covalent bond with the mutant cysteine residue, locking the protein in an inactive state. researchgate.netdrughunter.com
Enzyme Active Site Binding: In many cases, the oxetane moiety itself plays a crucial role in binding. It can act as a potent hydrogen bond acceptor, a property that is critical for efficient binding to enzyme active sites. nih.govmdpi.com For example, in the inhibition of matrix metalloproteinase-13 (MMP-13), the oxetane moiety has a chelating effect that contributes to the compound's selectivity. acs.org
Blocking Substrate Access: For viral proteins like the RSV L protein, spiro-oxetane analogs can act by blocking the initiation of de novo RNA synthesis at the promoter, effectively halting viral replication. nih.gov
The table below summarizes the binding modulation of selected molecular targets by spiro-oxetane analogs.
| Molecular Target | Type of Modulation | Compound Class/Example | Reference(s) |
| KRAS (G12C, G12D, G12V) | Inhibition of GDP/GTP exchange | Spirocyclic derivatives | acs.org |
| KRAS G12C | Covalent Inhibition | Spirocyclic azetidine (B1206935) acrylamide | drughunter.com |
| PRMT5 | Enzyme Inhibition | 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide | |
| RSV L Protein | Inhibition of RNA synthesis | Oxetane spiro-fused piperidine | nih.gov |
| MMP-13 | Enzyme Inhibition (Chelating effect) | Oxetane-containing inhibitors | acs.org |
| NQO1 | Binding to His194 residue | Spirocyclic oxetane fused benzimidazole | mdpi.com |
The interaction of this compound analogs with their molecular targets triggers a cascade of downstream cellular events. The inhibition of key signaling proteins directly impacts cellular function and fate.
A prime example is the inhibition of the KRAS signaling pathway. By locking KRAS in its inactive state, spirocyclic inhibitors prevent the downstream phosphorylation and activation of ERK (extracellular signal-regulated kinase), a pivotal component of the MAPK pathway. acs.orgresearchgate.net Since the MAPK pathway is a major driver of cell proliferation and survival, its disruption leads to cell cycle arrest and can induce apoptosis in cancer cells. researchgate.net Similarly, the inhibition of PRMT5 by specific analogs has been shown to effectively block tumor cell proliferation. These downstream effects underscore the therapeutic potential of modulating these specific targets.
Investigation as Biochemical Probes and Inhibitors
The unique properties of the spiro-oxetane scaffold make it an excellent foundation for the development of biochemical probes and inhibitors used in research. These tools are essential for identifying and validating new drug targets, elucidating biological pathways, and quantifying enzyme activity.
Spiro-substituted dioxetanes have been engineered as highly sensitive chemiluminescent probes. thieme-connect.com These molecules produce light through a chemical reaction, and their light emission can be triggered by a specific enzymatic activity. For instance, a probe incorporating a spiro-cyclobutyl motif was developed to detect the enzyme β-galactosidase with a sensitivity 125-fold greater than the established benchmark probe. thieme-connect.com This enhanced sensitivity is attributed to the spiro-strain, which accelerates the chemiexcitation process. thieme-connect.com
In another application, bis-spiro-oxetane nitroxide radicals have been synthesized. nih.govacs.org These molecules are stable free radicals and can be used as spin probes in electron paramagnetic resonance (EPR) spectroscopy. The enhanced electron spin coherence time of these probes, attributed to the strong hydrogen bonding of the oxetane moieties, makes them valuable for studying the structure and dynamics of biomolecules. nih.govacs.org
Antitumor Activities of Spirocyclic Derivatives
A significant body of research has focused on the antitumor activities of spirocyclic compounds, including derivatives containing the oxaspiro[3.5]nonane framework. Numerous studies have demonstrated that spiro heterocyclic compounds exhibit potent antiproliferative activity against a wide range of human cancer cell lines. beilstein-journals.orgnih.gov For example, certain spiro derivatives of steroids showed significant cytotoxicity against six human cancer cell lines, with some being more potent than the standard chemotherapy drug 5-fluorouracil. beilstein-journals.org
The antitumor effect is not limited to direct cytotoxicity. A pyrrolidino-oxetane derivative attached to a steroid core was found to be a potent inhibitor of the Hedgehog signaling pathway, a pathway crucial for embryonic development that can be aberrantly activated in several types of cancer. beilstein-journals.org
The antiproliferative effects of these spirocyclic derivatives are directly linked to their ability to modulate specific molecular targets that drive cancer growth. The development of inhibitors for the KRAS G12C mutant protein is a landmark achievement in this area. nih.govacs.orgwipo.int The KRAS G12C mutation is found in a significant percentage of non-small cell lung cancers, colorectal cancers, and pancreatic cancers. researchgate.net
Spirocyclic inhibitors have been designed to specifically and covalently bind to the cysteine residue at position 12 of the mutant KRAS protein. drughunter.com This covalent modification traps the KRAS protein in its inactive, GDP-bound state. researchgate.net By preventing KRAS from being activated, these inhibitors effectively shut down the downstream oncogenic signaling pathways (e.g., MAPK), leading to the inhibition of cancer cell proliferation and tumor growth. acs.orgdrughunter.com The data below highlights the efficacy of spirocyclic KRAS G12C inhibitors.
| Cell Line | Cancer Type | Compound Type | Observed Effect | Reference(s) |
| NCI-H1373 | KRAS G12C+ Lung Cancer | 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivative | Inhibition of pERK, dose-dependent tumor growth inhibition in xenograft model | drughunter.com |
| Various | KRAS G12C, G12D, G12V mutant cancers | Spirocyclic derivatives | Disruption of RAS-dependent signaling pathways, tumor growth mitigation | nih.govacs.org |
This targeted approach represents a major advance in precision oncology, offering a new therapeutic strategy for cancers that were previously considered "undruggable." researchgate.netdrughunter.com
Emerging Roles in Oncology Drug Discovery
Spirocyclic motifs, such as the one found in this compound, are increasingly being incorporated into the design of new anticancer agents. beilstein-journals.org The rationale behind this strategy is that the spirocyclic core can enhance the three-dimensionality of a molecule, a feature that is often associated with improved drug-like properties. tandfonline.com
Research has shown that spiroethers, a category that includes this compound, can exhibit anticancer properties. researchgate.net For example, some spiro-oxindole derivatives have demonstrated potent antiproliferative activity against human cancer cell lines. beilstein-journals.org The rigid nature of the spirocyclic system can help to orient the key binding elements of a molecule in a way that optimizes their interaction with a biological target, potentially leading to increased potency and selectivity. tandfonline.com
The incorporation of an oxetane ring, a component of the this compound structure, has been a particular focus in the development of novel oncology drugs. acs.org The oxetane motif can act as a bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl groups, and can positively influence a compound's solubility, metabolic stability, and lipophilicity. acs.orgbeilstein-journals.org For instance, the well-known anticancer drug Paclitaxel contains an oxetane ring that is crucial for its biological activity, acting as a conformational lock. acs.org
Derivatives of this compound have been investigated for their potential anticancer properties. evitachem.com For example, 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea has been studied as a lead compound in cancer drug development. evitachem.com Further research into spirocyclic compounds has led to the discovery of potent inhibitors of key cancer-related targets. For instance, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were identified as covalent inhibitors of KRAS G12C, a mutated protein that is a known driver of various cancers. nih.gov One compound from this series, 7b, demonstrated a dose-dependent antitumor effect in a xenograft mouse model. nih.gov
Table 1: Examples of Spirocyclic Compounds in Oncology Research
| Compound/Derivative Class | Target/Application | Key Findings |
| Spiro thiochromene–oxindoles | Anti-inflammatory and potential anticancer | In silico studies showed good binding affinity to COX-2. nih.gov |
| Spiro-β-lactones | Potential anticancer agents | Synthesized from steroidal precursors. beilstein-journals.org |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives | Covalent inhibitors of KRAS G12C | Compound 7b showed a dose-dependent antitumor effect in a xenograft mouse model. nih.gov |
| 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea | Lead compound for anticancer drug development | Investigated for its potential anticancer properties. evitachem.com |
Anti-inflammatory Properties
Analogs of this compound are also being explored for their potential as anti-inflammatory agents. evitachem.com The unique structural features of these spirocyclic compounds can lead to novel interactions with biological targets involved in the inflammatory response.
One area of investigation is the ability of these compounds to inhibit the production of pro-inflammatory mediators. For example, a spirocyclopiperazinium compound, LXM-10, was found to have anti-inflammatory effects by reducing the serum levels of TNF-alpha and the concentration of prostaglandin (B15479496) E2 in inflamed tissue. nih.gov The mechanism of action for LXM-10 is believed to involve the activation of α7 nicotinic and M4 muscarinic acetylcholine (B1216132) receptors. nih.gov
Derivatives of this compound have been specifically investigated for their anti-inflammatory potential. evitachem.com For instance, 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been explored for its potential therapeutic properties, including anti-inflammatory activities. Similarly, 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea has been investigated for its anti-inflammatory properties. evitachem.com
The synthesis of novel spiro compounds with anti-inflammatory activity is an active area of research. A recent study developed a series of spiro thiochromene–oxindole derivatives and screened them for their ability to inhibit heat-induced protein denaturation, a marker of inflammation. nih.govrsc.org Several of these compounds demonstrated moderate to good anti-inflammatory efficacy. nih.govrsc.org In silico docking studies suggested that these compounds may exert their effects by binding to the cyclooxygenase-2 (COX-2) enzyme, a key target for many anti-inflammatory drugs. nih.govrsc.org
Table 2: Investigated Anti-inflammatory Activity of Spirocyclic Compounds
| Compound/Derivative | Investigated Effect | Proposed Mechanism of Action |
| LXM-10 (a spirocyclopiperazinium compound) | Reduced xylene- and carrageenin-induced edema; decreased TNF-alpha and prostaglandin E2 levels. nih.gov | Activation of α7 nicotinic and M4 muscarinic acetylcholine receptors. nih.gov |
| Spiro thiochromene–oxindoles | Inhibition of heat-induced BSA denaturation. nih.govrsc.org | Binding to cyclooxygenase-2 (COX-2) protein. nih.govrsc.org |
| 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea | Anti-inflammatory properties. evitachem.com | Not specified. evitachem.com |
| 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide | Potential anti-inflammatory activities. | Not specified. |
Potential in Neurological and Sympathetic Nervous System Modulation
The unique three-dimensional structure of spirocyclic compounds makes them attractive candidates for targeting proteins in the central and sympathetic nervous systems. googleapis.com The rigid nature of the spiro scaffold can lead to improved selectivity for specific receptor subtypes or enzyme isoforms, which is often a challenge in neurological drug discovery. tandfonline.com
Analogs of this compound are being investigated for their potential to treat a range of neurological disorders. googleapis.com For example, a patent application describes the use of compounds containing a 7-oxaspiro[3.5]nonane moiety for the treatment of neurological conditions. googleapis.com These compounds are being explored for their ability to modulate the activity of proteins implicated in neurodegenerative diseases. googleapis.com
Spirocyclic compounds have also shown promise in modulating the sympathetic nervous system. The calcitonin gene-related peptide (CGRP) is a potent neuromodulator and vasodilator, and spirocycles have been investigated as potential modulators of its activity. researchgate.net Furthermore, spirocyclic scaffolds have been used to design potent and selective agonists for dopamine (B1211576) receptors, which play a crucial role in the sympathetic nervous system. tandfonline.com For instance, a library of diazospirocyclic compounds was screened for their affinity to D3 and D2 receptors, leading to the identification of a compound with high affinity and selectivity for the D3 receptor. tandfonline.com
The development of GPR119 agonists is another area where spirocyclic compounds have shown potential. GPR119 is a receptor that is expressed in the pancreas and gastrointestinal tract and is involved in glucose homeostasis. A series of 7-azaspiro[3.5]nonane derivatives were designed and synthesized as potent GPR119 agonists, with one compound demonstrating a favorable glucose-lowering effect in diabetic rats. nih.gov
Contributions to Drug Discovery and Development Pipelines
The incorporation of spirocyclic motifs, such as that found in this compound, has become a valuable strategy in drug discovery pipelines. tandfonline.comresearchgate.net These scaffolds offer a way to improve the physicochemical and pharmacokinetic properties of drug candidates. tandfonline.comresearchgate.net
One of the key advantages of spirocycles is their ability to enhance the three-dimensionality of a molecule, moving away from flat, aromatic structures. tandfonline.com This increase in sp3 character often correlates with improved solubility, metabolic stability, and a better pharmacokinetic profile. tandfonline.com For example, spirocyclic oxetanes have been used as bioisosteric replacements for morpholines, thiomorpholines, and piperazines, leading to improved properties. researchgate.net
The rigid nature of spirocycles can also be advantageous in the early stages of drug discovery. tandfonline.com By locking the conformation of a molecule, spirocyclic scaffolds allow for a more controlled exploration of the spatial orientation of different functional groups. tandfonline.com This can be particularly useful in fragment-based drug discovery, where small, rigid fragments are used to probe the binding site of a protein.
The use of spirocyclic scaffolds is not limited to the optimization of existing drug candidates. They are also being used in the initial stages of hit identification. tandfonline.com Screening libraries of spirocyclic compounds can lead to the discovery of novel hits with favorable properties. For example, a potent dual antagonist of the 5-HT2B and 5-HT2C receptors was identified through the screening of a spirocyclic compound library. tandfonline.com
Broader Applications in Materials Science and Industrial Chemistry
Beyond their applications in medicine, analogs of this compound and related spirocyclic compounds have potential uses in materials science and industrial chemistry. evitachem.com The unique structural and chemical properties of these compounds make them interesting building blocks for the creation of new materials with specific functionalities. evitachem.com
In materials science, the rigid and well-defined three-dimensional structure of spirocycles can be exploited to create polymers and coatings with tailored properties. evitachem.com For example, 1-[(4-chlorophenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea has been identified as a candidate for the development of advanced materials. evitachem.com Similarly, 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine is utilized in the production of specialty chemicals and materials.
In industrial chemistry, spirocyclic compounds can serve as valuable intermediates in the synthesis of more complex molecules. evitachem.com The spirocyclic core can be used as a scaffold to which other functional groups can be added, allowing for the creation of a diverse range of chemical entities. For instance, 7-Oxaspiro[3.5]nonan-1-ol is used as a building block in the synthesis of more complex molecules and in the production of specialty chemicals.
The olfactory properties of some spiroethers have also led to their use in the perfume and flavor industry. researchgate.net The specific shape and polarity of these molecules can result in unique and desirable scents.
Theoretical and Computational Investigations of 7 Oxaspiro 3.5 Nonan 1 Amine
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are foundational computational techniques used to explore the three-dimensional structure of a molecule and its various stable arrangements (conformers). For 7-Oxaspiro[3.5]nonan-1-amine, these studies would be crucial for understanding its shape, rigidity, and how it might interact with biological targets.
Computational studies on similar oxetane-containing structures have suggested that the oxetane (B1205548) ring can act as a "conformational lock," further rigidifying the molecule. Conformational searches using molecular mechanics (MM) force fields or more advanced quantum mechanics (QM) methods would identify the lowest energy conformers. The results of such an analysis would typically be presented in a data table summarizing the relative energies and key geometrical parameters of each stable conformer.
Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) | Amine Position |
|---|---|---|---|
| Chair-Equatorial | 0.00 | ~15° | Equatorial |
| Chair-Axial | Value | Value | Axial |
Note: The values in this table are illustrative and would be determined through actual computational analysis.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity. For this compound, these calculations could reveal the distribution of electron density, the locations of electrophilic and nucleophilic sites, and the energies of the frontier molecular orbitals (HOMO and LUMO).
The primary amine group is expected to be a key site for nucleophilic reactions and hydrogen bonding. The oxygen atom of the oxetane ring, with its lone pairs of electrons, would also contribute to the molecule's ability to act as a hydrogen bond acceptor. DFT calculations could generate electrostatic potential (ESP) maps, visually representing the electron-rich and electron-poor regions of the molecule.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be derived from these calculations to predict how the molecule will behave in chemical reactions.
Computational Approaches to Bioisosteric Design and Validation
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 7-oxaspiro[3.5]nonane scaffold is a prime candidate for bioisosteric replacement strategies in drug design. Its rigid, three-dimensional structure can be used to replace more flexible or metabolically labile groups in existing drug molecules.
Computational methods are invaluable for designing and validating potential bioisosteres. By calculating and comparing properties such as molecular shape, volume, electrostatic potential, and lipophilicity (logP) of this compound with other chemical fragments, researchers can identify suitable bioisosteric replacements. For instance, the oxetane ring is often used as a bioisostere for a gem-dimethyl group or a carbonyl group, as it can improve metabolic stability and aqueous solubility. The spirocyclic nature of the scaffold itself offers a rigid framework that can be compared to other cyclic systems.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a protein target.
While no specific biological targets for this compound are established in the literature, docking studies could be hypothetically performed against various enzyme and receptor families where amine-containing, rigid scaffolds are known to be active. The primary amine and the oxetane oxygen would likely be key interacting groups, forming hydrogen bonds with amino acid residues in the target's binding site.
The results of a docking simulation are typically scored based on the predicted binding affinity. These studies can guide the chemical synthesis of derivatives by suggesting modifications that could enhance binding potency and selectivity. For example, docking might reveal an unoccupied pocket in the binding site that could be filled by adding a substituent to the cyclohexane (B81311) ring of the scaffold.
Prediction of Structure-Activity Relationships using Computational Tools
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR study requires a dataset of multiple compounds with measured activities, computational tools can be used to predict the properties that would be used in such a model for this compound.
For a hypothetical series of derivatives of this compound, computational tools could calculate a wide range of molecular descriptors, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Such as dipole moment and partial charges.
Physicochemical descriptors: Such as logP and polar surface area (TPSA).
These descriptors for a series of analogs could then be correlated with their experimentally determined biological activity to build a QSAR model. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. For a single compound like this compound, these descriptors can be calculated to compare it to other known active compounds. For instance, some computational data is available for the isomeric compound Cis-1-oxaspiro[3.5]nonan-7-amine, which has a calculated TPSA of 35.25 Ų and a LogP of 1.0468. chemscene.com Calculating these values for this compound would allow for a comparison of their potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Advanced Spectroscopic and Analytical Methodologies in 7 Oxaspiro 3.5 Nonan 1 Amine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 7-Oxaspiro[3.5]nonan-1-amine. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial insights into the molecule's stereochemistry.
The ¹H NMR spectrum of this compound is expected to exhibit complex multiplets for the aliphatic protons of the cyclobutane (B1203170) and tetrahydropyran (B127337) rings. The protons on the carbon adjacent to the amine group (C1) and those adjacent to the ether oxygen (C6 and C8) are anticipated to resonate at lower fields due to the deshielding effects of the heteroatoms. libretexts.org
The ¹³C NMR spectrum provides distinct signals for each carbon atom in a unique chemical environment. The spiro carbon (C4) is a quaternary carbon and will appear as a singlet. The carbons bonded to the nitrogen (C1) and oxygen (C6, C8) will be shifted downfield. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups.
Two-dimensional NMR techniques are vital for assembling the molecular framework.
Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within the cyclobutane and tetrahydropyran rings, allowing for the tracing of adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon, providing a direct link between the ¹H and ¹³C assignments.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons. For this compound, NOESY is particularly important for determining the relative stereochemistry of the amine group with respect to the protons on the tetrahydropyran ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (H to C) |
| 1 | ~45-55 | ~3.0-3.5 | m | C2, C3, C4 |
| 2 | ~25-35 | ~1.8-2.2 | m | C1, C3, C4 |
| 3 | ~25-35 | ~1.8-2.2 | m | C1, C2, C4 |
| 4 (Spiro) | ~40-50 | - | s | - |
| 5 | ~30-40 | ~1.5-1.9 | m | C4, C6, C9 |
| 6 | ~65-75 | ~3.5-4.0 | m | C4, C5, C7 |
| 8 | ~65-75 | ~3.5-4.0 | m | C4, C9, C7 |
| 9 | ~30-40 | ~1.5-1.9 | m | C4, C8, C5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS/MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis. The molecular ion peak in the mass spectrum will have an odd m/z value, consistent with the nitrogen rule for a molecule containing a single nitrogen atom. libretexts.org
Tandem mass spectrometry (MS/MS), particularly with techniques like Collision-Induced Dissociation (CID), provides detailed insights into the molecule's structure by inducing fragmentation of a selected precursor ion (the molecular ion, [M+H]⁺). The fragmentation pattern of this compound is expected to be influenced by the presence of the amine and ether functional groups, as well as the spirocyclic ring system.
Key fragmentation pathways would likely involve:
α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.org This would result in the loss of alkyl radicals from the cyclobutane ring, leading to the formation of stable iminium ions.
Ring Opening and Cleavage: The tetrahydropyran and cyclobutane rings can undergo ring-opening followed by fragmentation. Cleavage adjacent to the ether oxygen is also a common pathway for ethers. libretexts.org
Loss of Small Molecules: The loss of small, stable neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O, if protonated at the oxygen) can also be observed.
Interactive Data Table: Plausible Mass Fragmentation Pattern for this compound
| m/z Value (Proposed) | Ion Formula | Description of Loss from [M+H]⁺ |
| 142 | [C₈H₁₆NO]⁺ | Protonated molecular ion |
| 125 | [C₈H₁₃O]⁺ | Loss of NH₃ (ammonia) |
| 114 | [C₇H₁₂N]⁺ | α-cleavage and ring opening |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the tetrahydropyran ring |
| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the cyclobutane ring |
| 71 | [C₄H₉N]⁺ | Iminium ion from α-cleavage |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration if a suitable single crystal can be obtained and, for chiral molecules, if anomalous dispersion is utilized. researchgate.net
For this compound, a successful crystallographic analysis would reveal:
The exact conformation of both the cyclobutane and tetrahydropyran rings.
The precise bond lengths and angles, including any distortions imposed by the spirocyclic fusion.
The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group.
If the compound is resolved into its enantiomers, X-ray crystallography of a single enantiomer or a diastereomeric salt can determine its absolute stereochemistry.
The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.
Chromatographic Techniques for Compound Separation and Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for the purification of this compound and for the separation of its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like trifluoroacetic acid or formic acid to improve peak shape for the amine), can be used to assess purity. Due to the chirality of this compound, chiral HPLC is crucial for the separation of its enantiomers. mdpi.comnih.gov This is typically achieved using a chiral stationary phase (CSP), such as those based on derivatized cellulose (B213188) or amylose. nih.gov The choice of mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol, with a small amount of a basic modifier like diethylamine) is critical for achieving optimal separation. evitachem.com
Gas Chromatography (GC): GC can also be employed for the analysis of this compound, often coupled with a mass spectrometer (GC-MS). The volatility of the compound may be sufficient for direct analysis, or derivatization of the primary amine group (e.g., to an acetamide (B32628) or a trifluoroacetamide) might be necessary to improve its chromatographic properties and thermal stability. Chiral GC columns can also be used for enantiomeric separation.
Interactive Data Table: Exemplary Chromatographic Conditions
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Application |
| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | UV (low λ) or ELSD | Purity analysis |
| Chiral HPLC | Chiralpak® IA (amylose-based CSP) | Hexane/Isopropanol/Diethylamine (80:20:0.1) | UV or CD | Enantiomeric separation |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | Purity and identity confirmation |
Application of Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. These bands may be broad due to hydrogen bonding.
C-H stretching: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹.
N-H bending: A scissoring vibration for the -NH₂ group is expected around 1590-1650 cm⁻¹.
C-O stretching: A strong, characteristic band for the ether C-O-C stretch is anticipated in the 1050-1150 cm⁻¹ region. libretexts.org
C-N stretching: This vibration typically appears in the 1000-1250 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While the C-O and C-N stretching vibrations are also Raman active, the spectrum may provide clearer information for the symmetric vibrations of the carbon skeleton, which can be weak in the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| N-H stretch (asymmetric) | ~3350-3450 | Weak | Medium |
| N-H stretch (symmetric) | ~3250-3350 | Weak | Medium |
| C-H stretch (sp³) | ~2850-2960 | Strong | Strong |
| N-H bend (scissoring) | ~1590-1650 | Weak | Medium |
| C-O-C stretch | ~1050-1150 | Medium | Strong |
| C-N stretch | ~1000-1250 | Medium | Medium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
